(R)-1-(3,5-difluorophenyl)ethanol

概要

説明

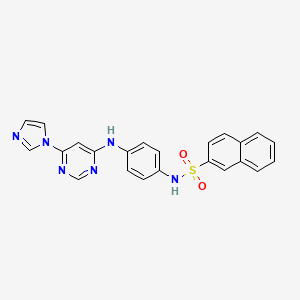

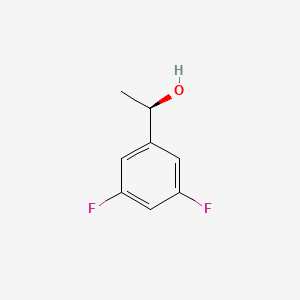

“®-1-(3,5-difluorophenyl)ethanol” is a chiral molecule with the molecular formula C8H8F2O. It has a CAS number of 433228-88-7 . The compound is also known as ethyl 3,5-difluorobenzyl alcohol.

Synthesis Analysis

The synthesis of “®-1-(3,5-difluorophenyl)ethanol” has been reported in a study where the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone was catalyzed by whole cells of a newly isolated Trichoderma asperellum ZJPH0810 . The study used ethanol and glycerol as dual cosubstrates for cofactor recycling .Molecular Structure Analysis

The InChI code for “®-1-(3,5-difluorophenyl)ethanol” is 1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 . The molecular weight of the compound is 158.15 .It is stored in a sealed, dry environment at 2-8°C . The physical form of the compound can be liquid, solid, or semi-solid .

科学的研究の応用

Pharmaceutical Development

®-1-(3,5-difluorophenyl)ethanol: is widely used in the pharmaceutical industry as a chiral building block for the synthesis of various drugs. Its unique stereochemistry and fluorine atoms enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound is particularly valuable in the development of anti-inflammatory and analgesic drugs, where its properties help in improving the efficacy and reducing the side effects of the medications .

Agrochemical Research

In agrochemical research, ®-1-(3,5-difluorophenyl)ethanol is utilized in the synthesis of herbicides and pesticides. The presence of fluorine atoms in the molecule increases the lipophilicity and metabolic stability of the agrochemicals, making them more effective against pests and weeds. This compound helps in creating more potent and environmentally friendly agrochemicals .

Material Science

®-1-(3,5-difluorophenyl)ethanol: is also significant in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer chains can enhance the thermal stability, chemical resistance, and mechanical properties of the materials. This makes it useful in creating high-performance materials for various industrial applications .

Safety and Hazards

“®-1-(3,5-difluorophenyl)ethanol” is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only in a well-ventilated area . In case of skin or eye contact, wash with plenty of water .

特性

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,5-difluorophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)

![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)